

# An In-depth Technical Guide to NRL-1049: A Selective ROCK2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | NRL-1049  |           |
| Cat. No.:            | B15607919 | Get Quote |

#### Introduction

NRL-1049, also known as BA-1049, is a novel, orally bioavailable small molecule that selectively inhibits Rho-associated coiled-coil containing protein kinase 2 (ROCK2).[1][2] ROCKs are serine/threonine kinases that play a central role in various cellular processes.[3] Due to the widespread expression and multitude of functions of ROCKs, non-selective inhibition can lead to unintended side effects.[2] NRL-1049's selectivity for the ROCK2 isoform, which is the predominant isoform in the brain, presents a promising therapeutic strategy with an improved safety profile for neurological and other disorders.[4][5]

The compound is currently in clinical development for the treatment of cerebral cavernous malformations (CCMs), a vascular disease of the brain and spinal cord characterized by lesions prone to hemorrhage. [4][6][7] Preclinical and early clinical studies have demonstrated its potential in reducing CCM lesion burden, preserving the blood-brain barrier (BBB) after acute injury, and suppressing seizures. [5][8][9] NRL-1049 is metabolized in vivo to an active metabolite, NRL-2017 (1-hydroxy-NRL-1049), which also exhibits selective ROCK2 inhibitory activity. [2][10]

# Core Mechanism of Action: The RhoA/ROCK Pathway

The RhoA/ROCK signaling pathway is a critical regulator of cell structure and function.[2] Loss of function in the CCM protein complex (formed by CCM1, CCM2, and CCM3 proteins) leads to







the overactivation of RhoA and its downstream effector, ROCK.[5] This overactivation contributes to endothelial junction instability, stress fiber formation, and a pro-inflammatory, proangiogenic state, which are key pathological features of CCMs.[5]

ROCK has two main isoforms, ROCK1 and ROCK2, which have overlapping functions but different tissue distributions.[2] ROCK2 activation, in particular, is implicated in the pathophysiology of CCMs and BBB dysfunction.[4][5] NRL-1049 exerts its therapeutic effect by selectively inhibiting ROCK2, thereby downregulating this pathological signaling cascade. A key downstream marker of ROCK activity is the phosphorylation of Myosin Light Chain 2 (MLC2); NRL-1049 has been shown to concentration-dependently inhibit MLC2 phosphorylation.[2] Another biomarker of ROCK2 activation, phosphorylated cofilin, was also reduced in brain tissue upon NRL-1049 treatment.[11]





Click to download full resolution via product page

**Caption:** NRL-1049 selective inhibition of the ROCK2 signaling pathway.



## **Pharmacodynamics and In Vitro Activity**

NRL-1049 and its active metabolite, NRL-2017, have been characterized for their inhibitory potency and selectivity against ROCK1 and ROCK2 kinases. The selectivity for ROCK2 over ROCK1 is a key feature, as non-selective ROCK inhibition has been associated with cardiovascular side effects.[2]

Table 1: In Vitro Inhibitory Activity of NRL-1049 and NRL-2017

| Compound | Target | IC50          | Selectivity<br>(ROCK1/RO<br>CK2) | EC50<br>(pMLC2<br>Inhibition) | Citation(s) |
|----------|--------|---------------|----------------------------------|-------------------------------|-------------|
| NRL-1049 | ROCK2  | 0.59 μΜ       | ~44-fold                         | 26.3 μΜ                       | [2][8][10]  |
|          | ROCK1  | 26 μΜ         |                                  |                               | [8]         |
| NRL-2017 | ROCK2  | Not specified | ~17-fold                         | 0.95 μΜ                       | [2][10]     |

| | ROCK1 | Not specified | | |[2] |

IC50: Half maximal inhibitory concentration. EC50: Half maximal effective concentration.

### **Pharmacokinetics**

The pharmacokinetics of **NRL-1049** and its active metabolite NRL-2017 were evaluated in a first-in-human, single-ascending dose Phase 1 study in healthy volunteers. The study assessed oral doses of 25, 75, 150, and 250 mg in a fasted state and a 150 mg dose in a fed state.[4]

Table 2: Mean Pharmacokinetic Parameters of NRL-1049 in Healthy Volunteers (Fasted State)



| Dose   | Cmax<br>(ng/mL)   | tmax (h,<br>median) | AUC0-t<br>(ng·h/mL) | AUC0–∞<br>(ng·h/mL) | Citation(s) |
|--------|-------------------|---------------------|---------------------|---------------------|-------------|
| 25 mg  | 3.66              | 0.50 - 0.75         | Ratio<br>reported   | Ratio<br>reported   | [4][10]     |
| 75 mg  | Ratio<br>reported | 0.50 - 0.75         | Ratio<br>reported   | Ratio<br>reported   | [4][10]     |
| 150 mg | 34.9              | 0.50 - 0.75         | Ratio<br>reported   | Ratio<br>reported   | [4][10]     |

| 250 mg| 58.0 | 0.50 - 0.75 | Ratio reported | Ratio reported |[4][10] |

Cmax: Maximum plasma concentration. tmax: Time to reach Cmax. AUC: Area under the curve. Note: As the dose increased in a ratio of 1:3:6:10 (25:75:150:250 mg), the mean Cmax increased similarly (1:5:10:16), while AUC increased in a greater-than-dose proportional manner.[4][10]

Table 3: Mean Pharmacokinetic Parameters of NRL-2017 (Active Metabolite) in Healthy Volunteers (Fasted State)

| NRL-1049 | Cmax    | tmax (h, | AUC0-t    | AUC0-∞    | Citation(s) |
|----------|---------|----------|-----------|-----------|-------------|
| Dose     | (ng/mL) | median)  | (ng·h/mL) | (ng·h/mL) | Citation(s) |

| 25 mg - 250 mg | 54.2 - 1520 | 0.88 - 1.63 | Ratio reported | Ratio reported |[4][10] |

Note: The exposure (Cmax and AUC) of the active metabolite, NRL-2017, also increased in a greater-than-dose proportional manner.[4][10] In the fed state, the mean Cmax of **NRL-1049** was lower (18.5 ng/mL) compared to the fasted state (34.9 ng/mL) at the 150 mg dose.[4][10]

### **Preclinical Efficacy in Animal Models**

**NRL-1049** has demonstrated significant efficacy in multiple rodent models of neurological disease and injury.

Table 4: Summary of Preclinical Efficacy Studies for NRL-1049



| Disease Model                          | Animal Model                                          | Dose(s)                         | Key Findings                                                                                                           | Citation(s) |
|----------------------------------------|-------------------------------------------------------|---------------------------------|------------------------------------------------------------------------------------------------------------------------|-------------|
| Cerebral Cavernous Malformations (CCM) | Ccm1+/ Msh2 /<br>& Ccm3+/<br>Trp53 /<br>knockout mice | 1, 10, 100<br>mg/kg/day<br>(PO) | Significant dose-dependent reduction in lesion volume. [5][6] Reduced hemorrhage (iron deposition) at all doses.[5][6] | [5][6][12]  |
| Acute Ischemic<br>Stroke (tMCAO)       | Spontaneously<br>Hypertensive<br>Rats                 | 10 mg/kg (IP)                   | Preserved BBB integrity and reduced Evans Blue dye extravasation.[2] [9] Reduced hemorrhagic transformation.           | [2][9][13]  |

| Acute Brain Injury (Cortical Cryoinjury) | C57Bl/6 Mice | Not specified | Significantly attenuated the increase in brain water content (edema).[2][9] Suppressed seizure development (0% in NRL-1049 arm vs. 60% in vehicle arm).[2][9] |[2][9][10] |

### **Phase 1 Clinical Trial and Safety Profile**

A first-in-human, randomized, double-blind, single-ascending dose study was conducted to evaluate the safety and tolerability of **NRL-1049** in healthy adult volunteers.[4]

- Participants: 24 participants received NRL-1049 (25, 75, 150, or 250 mg) or a placebo in a fasted state.[4][10]
- Maximum Tolerated Dose (MTD): The MTD following a single dose was determined to be
   150 mg.[4][7]



 Adverse Events: Treatment-emergent adverse events (TEAEs) were generally mild to moderate and resolved by the end of the study.[4] There were no serious TEAEs or discontinuations due to a TEAE.[4][10]

Table 5: Most Common Treatment-Emergent Adverse Events (TEAEs) in Fasted State (>5%)

| Adverse Event | Incidence in NRL-1049<br>Group | Citation(s) |
|---------------|--------------------------------|-------------|
| Dizziness     | 16.7%                          | [4][10]     |
| Headache      | 8.3%                           | [4][10]     |

| Syncope | 8.3% |[4][10] |

# **Experimental Protocols ROCK Activity Assay**

Inhibition dose-response curves to determine IC50 values were generated using a radiometric filter binding assay.[2] An alternative colorimetric Rho-associated Kinase Activity Assay was also used, which is based on the phosphorylation of an immobilized Rho kinase substrate (MYPT1) by purified, recombinant ROCK2. An antibody-based method detects the change in phospho-MYPT1 (Thr696) abundance after incubation with the inhibitor.[2]

### Western Blotting for pMLC2

Human brain microvascular endothelial cells (hBMVEC) were grown to confluence. ROCK activity was induced with lysophosphatidic acid (LPA).[2] Cells were incubated with NRL-1049 or NRL-2017 for one hour before cell lysis. Protein levels were determined by Western blot using primary antibodies for phosphorylated MLC2, total ROCK2, and GAPDH for normalization. Primary antibodies were visualized using HRP-linked secondary antibodies.[2] Bands were quantified using ImageJ software.[2]

# Animal Model: Transient Middle Cerebral Artery Occlusion (tMCAO)



Spontaneously hypertensive rats (170–300 g) were subjected to a 90-minute middle cerebral artery occlusion.[2] All experiments were randomized and blinded. **NRL-1049** (10 mg/kg ip) or vehicle was administered as a single loading dose 15 minutes after the start of reperfusion. To assess BBB disruption, Evans Blue (EB) dye was injected 4.5 hours after reperfusion. The animals were sacrificed 3 hours after EB injection, and the brains were analyzed for dye extravasation.[2]



Click to download full resolution via product page

**Caption:** Experimental timeline for the tMCAO study in rats.



### Conclusion

NRL-1049 is a selective ROCK2 inhibitor with a well-defined mechanism of action and a promising preclinical and early clinical profile. Its ability to selectively target ROCK2, the predominant isoform in the brain, may offer a significant safety advantage over non-selective ROCK inhibitors.[2] Data from animal models robustly support its efficacy in reducing lesion burden and hemorrhage in CCMs and protecting the BBB in acute brain injury.[2][5] The Phase 1 study in healthy volunteers established a favorable safety and tolerability profile up to a 150 mg single dose and characterized its pharmacokinetic properties.[4][7] These collective findings strongly support the continued clinical investigation and development of NRL-1049 as a first-inclass pharmacologic treatment for cerebral cavernous malformations and potentially other neurological conditions involving BBB dysfunction.[4][12]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. selleckchem.com [selleckchem.com]
- 2. The novel ROCK2 selective inhibitor NRL-1049 preserves the blood-brain barrier after acute injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Safety, Tolerability, and Pharmacokinetics of NRL-1049, a Rho-Associated Kinase Inhibitor, in Healthy Volunteers: A Phase 1, First-in-Human, Single-Ascending Dose, Randomized, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. neurology.org [neurology.org]
- 6. trialstat.com [trialstat.com]
- 7. NEURELIS TO PRESENT STUDY OF NRL-1049, A RHO KINASE (ROCK) INHIBITOR WITH POTENTIAL TO TREAT SYMPTOMATIC CEREBRAL CAVERNOUS MALFORMATIONS (CCM), AT ANNUAL CCM MEETING [prnewswire.com]
- 8. medchemexpress.com [medchemexpress.com]



- 9. The novel ROCK2 selective inhibitor NRL-1049 preserves the blood-brain barrier after acute injury PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ROCK2 inhibitor NRL-1049 reduces lesion burden in animal models of CCM | BioWorld [bioworld.com]
- 12. Inhibition-of-Rho-associated-Protein-Kinase-for-Treatment-of-Cerebral-Cavernous-Malformations [aesnet.org]
- 13. Isoform-selective and non-selective rho-kinase inhibitors do not affect collagenase-induced intracerebral hemorrhage outcomes in mice: Influence of sex and circadian cycle PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to NRL-1049: A Selective ROCK2 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15607919#what-is-nrl-1049-selective-rock2-inhibitor]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com